molecular formula C13H7Cl3N2 B2631337 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole CAS No. 95845-34-4

5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole

Cat. No. B2631337
CAS RN: 95845-34-4
M. Wt: 297.56
InChI Key: KWBNAVOHQGGKRR-UHFFFAOYSA-N
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Description

5-Chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole , also known by its chemical formula C₁₅H₁₁Cl₃N₂ , is a heterocyclic compound. It belongs to the benzimidazole class of molecules and contains chlorine atoms attached to both the benzene ring and the benzimidazole core. The compound’s structure combines aromatic rings with a nitrogen-containing heterocycle.



Synthesis Analysis

The synthesis of this compound involves several steps. One common method is the reaction of 2-(2,4-dichlorophenyl)benzimidazole with thionyl chloride (SOCl₂) , followed by chlorination at the 5-position using phosphorus pentachloride (PCl₅) . The resulting product is 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole .



Molecular Structure Analysis

The molecular structure of 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole consists of a benzimidazole ring fused with a phenyl ring. The chlorine atoms are positioned at the 2- and 4-positions on the phenyl ring, while the 5-position of the benzimidazole ring bears a chlorine atom. The compound’s systematic name reflects these substituents.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and oxidative processes. For instance:



  • Nucleophilic substitution : The chlorine atoms can be replaced by other nucleophiles (e.g., amines or alkoxides).

  • Electrophilic addition : The benzimidazole ring can undergo electrophilic aromatic substitution reactions.

  • Oxidation : The phenyl ring can be oxidized to form phenolic derivatives.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature (exact value varies).

  • Solubility : It may dissolve in organic solvents (e.g., dichloromethane, acetone) but is generally sparingly soluble in water.

  • Color : The compound may appear as a white or pale yellow solid.


Safety And Hazards


  • Toxicity : As with any chemical, caution is necessary. Consult safety data sheets (SDS) for handling instructions.

  • Environmental Impact : Disposal should follow proper guidelines to prevent environmental contamination.


Future Directions

Future research could explore:



  • Biological Activity : Investigate its potential as an antifungal, antiparasitic, or other therapeutic agent.

  • Structural Modifications : Design analogs with improved properties.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.


Remember that this analysis is based on available information, and further studies may provide additional insights. Always consult reliable sources and scientific literature for the most up-to-date details12.


properties

IUPAC Name

6-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2/c14-7-1-3-9(10(16)5-7)13-17-11-4-2-8(15)6-12(11)18-13/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBNAVOHQGGKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole

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